molecular formula C26H21NO4S B6153419 FMOC-DL-3-BENZOTHIENYLALANINE CAS No. 1236271-20-7

FMOC-DL-3-BENZOTHIENYLALANINE

Cat. No. B6153419
CAS RN: 1236271-20-7
M. Wt: 443.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FMOC-DL-3-BENZOTHIENYLALANINE is a white to off-white powder . It is an alanine derivative and is potentially useful for proteomics studies and solid phase peptide synthesis techniques .


Synthesis Analysis

The synthesis of FMOC-DL-3-BENZOTHIENYLALANINE is primarily used for research purposes. It is characterized by the presence of a benzothiophene ring and an alpha-amino acid functionality.


Molecular Structure Analysis

The molecular formula of FMOC-DL-3-BENZOTHIENYLALANINE is C26H21NO4S . It has a molecular weight of 443.514 Da .


Chemical Reactions Analysis

The chemical reactions involving FMOC-DL-3-BENZOTHIENYLALANINE are primarily used for research purposes. It is characterized by the presence of a benzothiophene ring and an alpha-amino acid functionality.


Physical And Chemical Properties Analysis

FMOC-DL-3-BENZOTHIENYLALANINE is a white powder . It has a molecular weight of 443.52 and a density of 1.356 g/cm3 .

Scientific Research Applications

Molecular and Functional Characterization in Drug Metabolism

Flavin-containing monooxygenases (FMOs) are crucial in the metabolism of various compounds, including FMOC-DL-3-BENZOTHIENYLALANINE. The study by Uno, Shimizu, and Yamazaki (2013) on cynomolgus macaque FMOs provides insights into their role in drug metabolism. FMOs metabolize compounds like benzydamine, highlighting the importance of these enzymes in drug interactions and metabolism, which could be relevant for compounds like FMOC-DL-3-BENZOTHIENYLALANINE (Uno, Shimizu, & Yamazaki, 2013).

Influence in Self-Assembly and Hydrogelation

Research by Ryan, Anderson, and Nilsson (2010) has shown that Fmoc-protected aromatic amino acids, including FMOC-DL-3-BENZOTHIENYLALANINE, can undergo efficient self-assembly, promoting hydrogelation in aqueous solvents. The study highlights the role of these compounds in forming amyloid-like fibrils and their potential applications in materials science and nanotechnology (Ryan, Anderson, & Nilsson, 2010).

Exploration in Peptide Synthesis and Applications

The synthesis and functional exploration of Fmoc-protected amino acids, such as FMOC-DL-3-BENZOTHIENYLALANINE, have been a subject of interest. For instance, Crich and Banerjee (2007) studied the native chemical ligation at phenylalanine, showing the potential applications of these compounds in peptide synthesis and possibly in drug design and biological research (Crich & Banerjee, 2007).

Antibacterial Composite Materials

FMOC-DL-3-BENZOTHIENYLALANINE's role in developing advanced materials is demonstrated in studies like Schnaider et al. (2019). Their research on the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH, a compound related to FMOC-DL-3-BENZOTHIENYLALANINE, indicates its potential in biomedical materials and antimicrobial applications (Schnaider et al., 2019).

Safety and Hazards

FMOC-DL-3-BENZOTHIENYLALANINE is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

As FMOC-DL-3-BENZOTHIENYLALANINE is primarily used for research purposes, future directions could include further exploration of its potential uses in proteomics studies and solid phase peptide synthesis techniques .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for FMOC-DL-3-BENZOTHIENYLALANINE involves the protection of the amino group, followed by the coupling of the FMOC group and the benzothienylalanine moiety. The FMOC group is then deprotected to yield the final product.", "Starting Materials": [ "DL-3-benzothienylalanine", "FMOC-Cl", "N,N-diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Methanol", "Dichloromethane (DCM)", "Triisopropylsilane (TIPS)", "Trifluoroacetic acid (TFA)" ], "Reaction": [ "Protection of the amino group of DL-3-benzothienylalanine using TIPS and DMF", "Coupling of FMOC-Cl and protected DL-3-benzothienylalanine using DIPEA and DMF", "Deprotection of the FMOC group using TFA in DCM", "Purification of the final product using methanol and DCM" ] }

CAS RN

1236271-20-7

Product Name

FMOC-DL-3-BENZOTHIENYLALANINE

Molecular Formula

C26H21NO4S

Molecular Weight

443.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.